4-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Overview
Description
4-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C19H20F3N3O4S and its molecular weight is 443.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.11266179 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Receptor Antagonism and Radiotracer Development
Some research efforts have focused on the development of piperazine derivatives as antagonists for specific receptors, such as the 5-HT7 receptor, which is relevant in neurological and psychiatric disorders. The compound shares structural similarities with these derivatives, suggesting its potential utility in targeting various receptors in the brain. For instance, the preparation of piperazine derivatives as 5-HT7 receptor antagonists has been explored, indicating the compound's applicability in neurological research and potential therapeutic uses (Juhee Yoon et al., 2008).
Moreover, aromatic nucleophilic substitution involving compounds with similar structural motifs to "4-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide" has been evaluated for synthesizing radiotracers, such as [18F]GBR 13119. This process is crucial for developing diagnostic tools for the dopamine uptake system, underscoring the compound's relevance in neuroimaging and pharmacological studies (M. Haka et al., 1989).
Structural and Theoretical Studies
Further research has been dedicated to understanding the structural properties and theoretical aspects of similar piperazine derivatives. Crystal structure studies and density functional theory (DFT) calculations have been conducted on novel piperazine derivatives to elucidate their molecular behavior and reactivity. Such studies contribute to the fundamental understanding of these compounds and their potential applications in material science and molecular engineering (K. Kumara et al., 2017).
Sulfomethylation and Chelation Applications
The sulfomethylation of piperazine and related macrocycles offers a pathway to synthesizing mixed-side-chain macrocyclic chelates. This process is significant for developing contrast agents for imaging modalities such as MRI, illustrating the compound's utility in biomedical imaging and diagnostics (J van Westrenen et al., 1992).
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4S/c1-29-14-6-8-15(9-7-14)30(27,28)25-12-10-24(11-13-25)18(26)23-17-5-3-2-4-16(17)19(20,21)22/h2-9H,10-13H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSBPDKLUGRVEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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